![molecular formula C23H27N5O2 B2556798 3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea CAS No. 941935-62-2](/img/structure/B2556798.png)
3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea” is a complex organic molecule. It has a molecular formula of C15H20N4O . The structure includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several cyclic structures and a variety of functional groups. The molecule includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group . The exact 3D conformer and other structural details would require more specific analysis tools .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.35 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources .Scientific Research Applications
Synthesis and Anxiolytic Activity
One study focused on the synthesis and evaluation of anxiolytic activity of derivatives of the compound . These derivatives were compared with known drugs like diazepam and gidazepam during primary pharmacological screening. The derivatives demonstrated significant anticonvulsant and anxiolytic activities without a muscle relaxant effect, suggesting the absence of a GABAergic component in their action. Specific activities were influenced by modifications on the benzene ring, indicating their potential as therapeutic agents with minimized sedation effects (Demchenko et al., 2020).
Anticancer Activity
Another research effort involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. The study produced various urea derivatives that exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives demonstrated the synthesis of compounds with good to moderate antimicrobial activities against a range of test microorganisms. This suggests the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antiparkinsonian and Neuroprotective Properties
A series of urea and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity in a haloperidol-induced catalepsy model in mice. The compounds showed significant activity and were further analyzed for their neuroprotective properties, indicating a potential pathway for Parkinson's disease treatment (Azam et al., 2009).
Herbicidal Activities
Triazolinone derivatives were synthesized and tested for their herbicidal activities, targeting the protoporphyrinogen oxidase enzyme. The study identified compounds with significant herbicidal effectiveness, comparable to commercial products, for potential use in agricultural applications (Luo et al., 2008).
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17-9-8-10-18(15-17)28(23(29)24-19-11-5-6-12-20(19)30-2)16-22-26-25-21-13-4-3-7-14-27(21)22/h5-6,8-12,15H,3-4,7,13-14,16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAJIFSTREOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


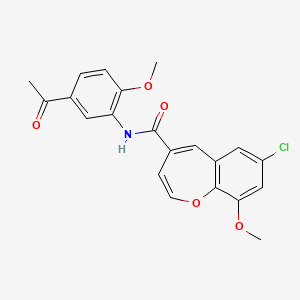

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
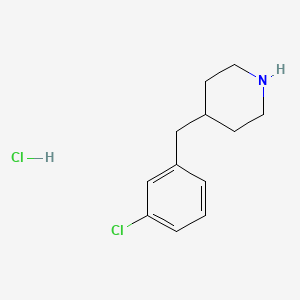
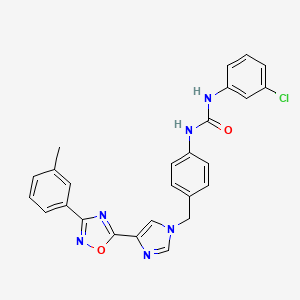
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2556730.png)
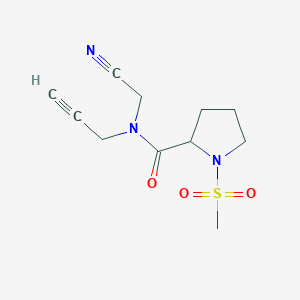
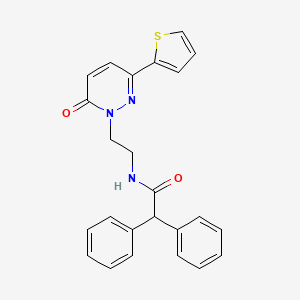
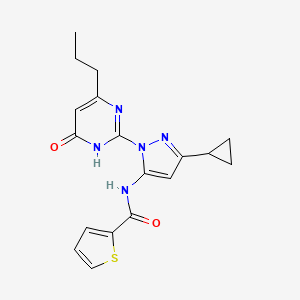
![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)